molecular formula C17H22N8O2S B2529275 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 522604-26-8

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2529275
CAS No.: 522604-26-8
M. Wt: 402.48
InChI Key: VBVLWLFOYNLQFQ-UHFFFAOYSA-N
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Description

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases [1] . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with tumorigenesis and treatment resistance in hematological malignancies and solid tumors [2] . This triazolotriazine-based compound is designed to disrupt the kinase activity of PIM, thereby promoting apoptosis and inhibiting the growth and survival of cancer cells. Its primary research value lies in the investigation of PIM kinase signaling pathways and the evaluation of PIM inhibition as a therapeutic strategy, particularly in oncology and hematology research. Researchers utilize this inhibitor to study its effects in in vitro cellular models and in vivo xenograft studies to understand its potential in overcoming resistance to chemotherapy and targeted agents [3] .

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2S/c1-4-18-14-21-15(19-5-2)25-16(22-14)23-24-17(25)28-10-13(26)20-11-7-6-8-12(9-11)27-3/h6-9H,4-5,10H2,1-3H3,(H,20,26)(H2,18,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVLWLFOYNLQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exhibit promising anticancer properties. The following sections detail the findings from various studies.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value below 100 μM for these cell lines, demonstrating significant cytotoxicity .
  • Apoptosis Induction :
    • In vitro analysis showed that treatment with this compound resulted in morphological changes characteristic of apoptosis in treated cancer cells. Flow cytometry analysis confirmed increased annexin V positivity in treated cells .

Other Potential Applications

Apart from its anticancer properties, 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide may have applications in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that similar triazine derivatives possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is potential for this compound to act as an inhibitor of inflammatory pathways based on its structural analogs that have shown such activities .

Mechanism of Action

The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazolo-triazine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Attributes of Triazolo-Triazine Derivatives

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) XLogP3 Substituents on Acetamide Nitrogen Key Structural Differences
Target Compound (522604-26-8) C₁₈H₂₂N₈O₂S 402.5 3.4 3-Methoxyphenyl Reference standard
N-Allyl-4-cyanobenzyl analog C₂₁H₂₅N₉OS 451.55 N/A Allyl + 4-Cyanobenzyl Bulky, lipophilic substituents
N-(2,5-Dimethoxyphenyl) analog (898443-60-2) C₁₈H₂₄N₈O₃S 432.5 N/A 2,5-Dimethoxyphenyl Additional methoxy group on phenyl ring

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3-methoxyphenyl group provides moderate electron-donating effects, balancing solubility and membrane permeability (XLogP3 = 3.4) . The N-Allyl-4-cyanobenzyl analog () features a cyano group (–CN), which is strongly electron-withdrawing, likely increasing lipophilicity and metabolic stability .

Hydrogen-Bonding Capacity: The target compound’s TPSA (144 Ų) and hydrogen-bond acceptor count (9) suggest strong polar interactions, critical for target binding . The N-Allyl-4-cyanobenzyl analog may exhibit reduced TPSA due to the non-polar allyl and cyanobenzyl groups, favoring hydrophobic interactions .

Steric and Electronic Effects: The 3-methoxy group in the target compound allows for unhindered electronic conjugation with the phenyl ring, optimizing π-π stacking.

Functional and Bioactivity Implications

  • Triazolo-Triazine Core : This scaffold is associated with kinase inhibition and antimicrobial activity in literature, though substituents dictate specificity .
  • Sulfanyl-Acetamide Linkage : The –S– group may enhance metal-binding capacity (e.g., to zinc-containing enzymes), distinguishing it from sulfonylurea-based agrochemicals () like metsulfuron-methyl, which target plant acetolactate synthase .

Biological Activity

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The compound's molecular formula is C16H21N7O3SC_{16}H_{21}N_7O_3S with a molecular weight of approximately 415.5 g/mol. The structure features a triazole ring fused with a triazinyl moiety and an acetamide functional group attached to a methoxyphenyl substituent. This unique configuration may contribute to its biological efficacy.

Biological Activity Overview

The biological activities of triazole derivatives are often linked to their ability to interact with various biological targets. The following sections summarize the key activities associated with the compound .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this triazole have shown potent activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Antifungal Activity : The compound's structure suggests potential antifungal properties, particularly against pathogenic fungi such as Candida albicans and Aspergillus flavus.

Anticancer Activity

Triazole derivatives have been explored for their anticancer potential:

  • Cytotoxicity Studies : Compounds similar to 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have demonstrated cytotoxic effects against various human cancer cell lines (e.g., MCF-7 breast cancer cells), highlighting their potential as chemotherapeutic agents .

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced inflammation and pain .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural components:

  • Substituents on the Triazole Ring : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity. For example, methoxy groups have been associated with increased potency against bacterial strains .
  • Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen atoms can significantly affect activity; longer chains may decrease efficacy .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of triazole-thione hybrids exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values lower than standard antibiotics .
  • Cytotoxicity Assessment : Another study evaluated various triazole derivatives for cytotoxicity against cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxic effects compared to controls .

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